2,2-Dimethylpentanoic acid
Overview
Description
2,2-Dimethylpentanoic acid, also known as 2,2-Dimethylvaleric acid, is an organic compound with the molecular formula C7H14O2. It is a branched-chain fatty acid characterized by the presence of two methyl groups attached to the second carbon of the pentanoic acid chain. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with the Grignard reagent of n-propyl bromide. This reaction produces 2,2-Dimethylpentane, which can then be oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2,2-Dimethylpentane using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2-Dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways and energy production .
Comparison with Similar Compounds
- 2,2-Dimethylbutyric acid
- 2,2-Dimethylhexanoic acid
- 2,2-Dimethylpropanoic acid
Comparison: 2,2-Dimethylpentanoic acid is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in synthesis and industry .
Properties
IUPAC Name |
2,2-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCZAWRXHAAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152141 | |
Record name | 2,2-Dimethylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185-39-3 | |
Record name | 2,2-Dimethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylpentanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYLVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95233IS466 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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